3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of a thieno[3,2-d]pyrimidine core with an oxolan-2-ylmethyl substituent and a sulfanylidene group
Properties
IUPAC Name |
3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c14-10-9-8(3-5-17-9)12-11(16)13(10)6-7-2-1-4-15-7/h3,5,7H,1-2,4,6H2,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRPXCAGDHMLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C=CS3)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact. The reaction conditions are optimized to achieve efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thieno[3,2-d]pyrimidine core.
Substitution: The oxolan-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the oxolan-2-ylmethyl moiety .
Scientific Research Applications
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and potential biological activities.
Pyrido[2,3-d]pyrimidine: Shares the pyrimidine core and is used in similar applications.
1,2,4-Triazolo[4,3-a]pyrimidine: Known for its biological activities and used in medicinal chemistry
Uniqueness
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a variety of biological activities, making it a candidate for further research in drug development and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thieno[3,2-d]pyrimidine core and an oxolan moiety. This structure is conducive to various chemical reactions and biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | 3-(oxolan-2-yl)methyl-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one |
| Molecular Formula | C12H13N3O2S |
| Molecular Weight | 263.31 g/mol |
| CAS Number | 688793-18-2 |
Biological Activity
Research indicates that compounds similar to 3-[(oxolan-2-yl)methyl]-2-sulfanylidene have exhibited various biological activities including:
1. Anticancer Activity
Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of cancer cells. For instance, a series of synthesized thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells with inhibition rates ranging from 43% to 87% depending on the specific derivative tested . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
2. Antioxidant Properties
Research has highlighted the antioxidant potential of related compounds. New thieno[2,3-c]pyrazole compounds were assessed for their ability to protect erythrocytes from oxidative stress induced by toxic substances like 4-nonylphenol in fish models . These compounds demonstrated protective effects by reducing oxidative damage in red blood cells.
3. Neurotropic Activity
Recent studies have explored the neurotropic effects of thieno[3,2-d]pyrimidine derivatives. Compounds were evaluated for their potential anticonvulsant properties through intraperitoneal administration in animal models. Some derivatives showed effective seizure prevention at doses ranging from 20 mg/kg to 44 mg/kg . This suggests potential applications in treating neurological disorders.
Case Study 1: Anticancer Efficacy
In a controlled study involving various thieno[3,2-d]pyrimidine derivatives:
- Objective : To evaluate the cytotoxic activity against breast cancer cells.
- Method : MDA-MB-231 cells were treated with different concentrations of synthesized compounds.
- Results : The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Neuroprotective Effects
A study focused on the neuroprotective properties of these compounds:
- Objective : To assess the anticonvulsant activity in mice.
- Method : Administration of varying doses followed by observation for seizure activity.
- Results : Certain derivatives effectively reduced seizure frequency compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
